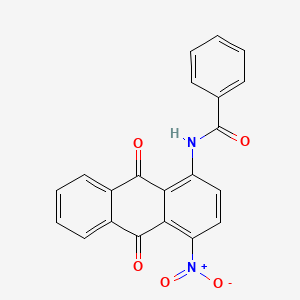
N-(4-nitro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(9,10-dihydro-4-nitro-9,10-dioxo-1-anthracenyl)- is a complex organic compound with the molecular formula C21H12N2O5 It is known for its unique structure, which includes a benzamide group attached to a nitro-substituted anthracene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(9,10-dihydro-4-nitro-9,10-dioxo-1-anthracenyl)- typically involves the nitration of anthracene followed by the introduction of the benzamide group. The process begins with the nitration of anthracene using a mixture of concentrated nitric and sulfuric acids to yield 9,10-dihydro-4-nitroanthracene. This intermediate is then oxidized to form 9,10-dihydro-4-nitro-9,10-dioxoanthracene. Finally, the benzamide group is introduced through a reaction with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Benzamide, N-(9,10-dihydro-4-nitro-9,10-dioxo-1-anthracenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides or anthracenes.
Aplicaciones Científicas De Investigación
Benzamide, N-(9,10-dihydro-4-nitro-9,10-dioxo-1-anthracenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(9,10-dihydro-4-nitro-9,10-dioxo-1-anthracenyl)- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes.
Comparación Con Compuestos Similares
- Benzamide, N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
- Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Comparison:
- Benzamide, N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)- has an amino group instead of a nitro group, which affects its reactivity and potential biological activities.
- Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- contains a chloro group, which can influence its chemical properties and interactions with other molecules .
Benzamide, N-(9,10-dihydro-4-nitro-9,10-dioxo-1-anthracenyl)- stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
6337-18-4 |
|---|---|
Fórmula molecular |
C21H12N2O5 |
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
N-(4-nitro-9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C21H12N2O5/c24-19-13-8-4-5-9-14(13)20(25)18-16(23(27)28)11-10-15(17(18)19)22-21(26)12-6-2-1-3-7-12/h1-11H,(H,22,26) |
Clave InChI |
BMADYDDHJMMFRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


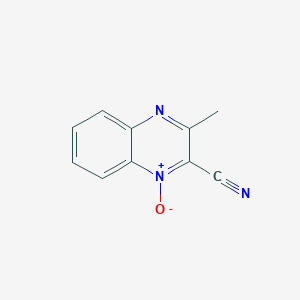
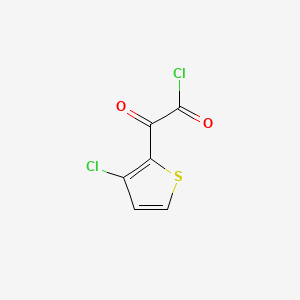

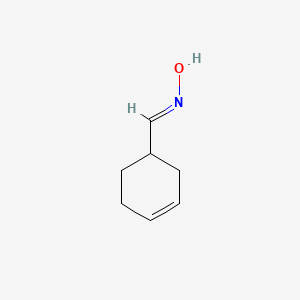
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)

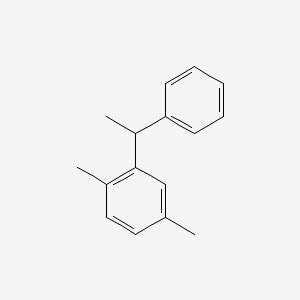
![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)
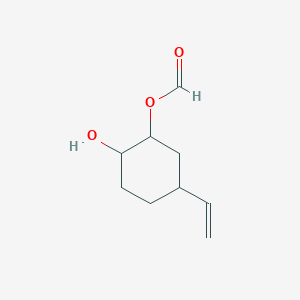
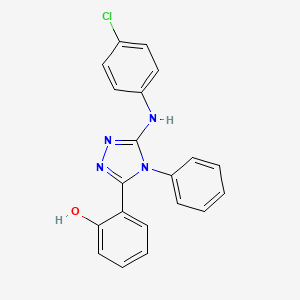
![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)
![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
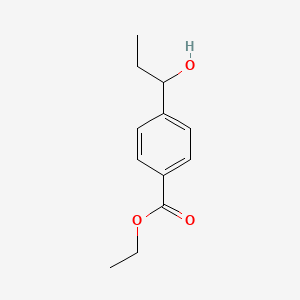
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)
